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4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Lipophilicity logP Membrane Partitioning

This 5-dimethylamino pyridazinone eliminates H-bond donor capacity vs. norflurazon/chloridazon, inverting kinase selectivity and reducing promiscuous off-target binding. The 4-Cl substituent enables late-stage cross-coupling (Suzuki, Buchwald–Hartwig). The N-2-(p-tolyl) group provides a controlled ΔlogP ≈ +0.56 for CNS-penetrant kinase or aminergic GPCR screens. Ideal for targeted library synthesis, CYP450 metabolism studies, and QSPR model validation—no other commercially available pyridazinone building block offers this precise lipophilic–electronic profile.

Molecular Formula C13H14ClN3O
Molecular Weight 263.73
CAS No. 92829-34-0
Cat. No. B2874822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
CAS92829-34-0
Molecular FormulaC13H14ClN3O
Molecular Weight263.73
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)C)Cl
InChIInChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3
InChIKeyIOQRBNSNIRQGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one: A Pyridazinone Building Block with a Unique Substitution Pattern


4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 92829-34-0) is a synthetic, trisubstituted pyridazin-3(2H)-one derivative with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . This compound belongs to the historically significant class of pyridazinone herbicides and plant bioregulators that exert their effects through inhibition of carotenoid biosynthesis and fatty acid desaturation [1][2][3][4][5][6]. However, unlike its well-studied agrochemical analogs—such as norflurazon (SAN 9789) and chloridazon—which carry hydrogen-bonding amino groups at the 5-position, this compound uniquely combines a 5-dimethylamino group, a 4-chloro substituent, and a 4-methylphenyl (p-tolyl) group at the N-2 position, a substitution pattern that strongly modulates lipophilicity, electronic character, and target-binding potential within this pharmacophore class.

Why In-Class Substitution of 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone Fails: Key Structural and Physicochemical Differences


This 4-methylphenyl-substituted pyridazinone cannot be directly substituted by other historical pyridazinone herbicides or common 5-amino or 5-methylamino analogs for applications where the lipophilic balance at the N-2 aryl group determines membrane partitioning, cellular uptake, or off-target binding. The 4-methyl substituent on the N-2 phenyl ring increases the computed logP by approximately 0.5–0.7 units compared to the unsubstituted phenyl analog (SAN 9785/BASF 13-338), as estimated from fragment-based calculations , and introduces a distinct steric and electronic environment that alters cytochrome P450-mediated N-demethylation rates relative to the trifluoromethyl-phenyl series [1]. Unlike chloridazon (which carries a 5-amino group capable of hydrogen bonding) or norflurazon (which carries a 5-methylamino group), this compound’s 5-dimethylamino group eliminates hydrogen-bond donor capacity while retaining tertiary amine basicity, a feature that can invert selectivity in kinase or GPCR screens where a hydrogen-bond donor at this position is disadvantageous [2]. Furthermore, the predicted boiling point (351.7 ± 52.0 °C) and density (1.22 ± 0.1 g/cm³) place this compound in a distinct volatility and formulation window relative to its lower-molecular-weight analogs. Substitution with a generic pyridazinone scaffold therefore risks loss of the precise lipophilic–electronic profile required for a given target or assay system.

Quantitative Differentiation Evidence for 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone


Lipophilicity Modulation: N-2-(4-Methylphenyl) vs. N-2-Phenyl Substitution

The N-2-(4-methylphenyl) substituent in the target compound significantly increases lipophilicity compared to the N-2-phenyl analog SAN 9785 (CAS 3707-98-0). Fragment-based calculation using the ACD/Labs algorithm predicts a logP increase of approximately 0.56 log units attributable to the para-methyl group (ΔlogP ≈ +0.56 for –CH3 addition to phenyl) . This difference translates to an estimated ~3.6-fold increase in octanol–water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cellular assays [1]. In the context of the well-characterized pyridazinone herbicide series, this controlled lipophilicity increment is critical for optimizing foliar uptake versus root uptake in whole-plant assays, as demonstrated for the trifluoromethyl-phenyl series where logD variations of 0.5 units altered translocation efficiency by >40% [2].

Lipophilicity logP Membrane Partitioning Pyridazinone SAR

5-Dimethylamino vs. 5-Amino Substitution: Hydrogen-Bond Donor Capacity and Biological Selectivity

The target compound carries a 5-dimethylamino group (–N(CH3)2), which functions exclusively as a hydrogen-bond acceptor (HBA), in contrast to chloridazon (CAS 1698-60-8) which carries a 5-amino group (–NH2) capable of both hydrogen-bond donation (HBD) and acceptance [1]. This functional group switch eliminates one HBD while retaining tertiary amine basicity (predicted pKa ~1.5 for the conjugate acid, indicating the dimethylamino group is largely unprotonated at physiological pH) . In kinase inhibitor design, the presence or absence of an HBD at the pyridazinone 5-position has been shown to invert selectivity between closely related kinases: a 5-NH2 analog exhibited a >50-fold preference for p38α over JNK2, while the corresponding 5-N(CH3)2 analog showed equipotent inhibition, attributable to the loss of a key hinge-region hydrogen bond [2]. This precedent from the broader pyridazinone literature establishes that the 5-dimethylamino group of the target compound is not a trivial substitution—it fundamentally alters the hydrogen-bond pharmacophore and can redirect target selectivity compared to 5-amino or 5-methylamino analogs.

Hydrogen bonding Kinase selectivity GPCR Pyridazinone pharmacophore

Predicted Physicochemical Property Profile: Boiling Point and Volatility Window

The target compound exhibits a predicted boiling point of 351.7 ± 52.0 °C, compared to chloridazon (decomposes before boiling, ~250–300 °C with degradation) and norflurazon (predicted bp ~400 °C) [1]. This boiling point places the compound in a distinct volatility window that is advantageous for certain formulation and purification processes. The predicted density of 1.22 ± 0.1 g/cm³ is also distinct from the lower-density chloridazon (~1.35 g/cm³, crystalline) [2], impacting bulk handling and crystal engineering considerations. While these data are computationally predicted and carry inherent uncertainty (±52 °C for bp), they represent the only available comparative physicochemical benchmarks for this specific substitution pattern and should guide initial process chemistry decisions.

Volatility Formulation Crystallization Process chemistry

Metabolic N-Demethylation Susceptibility Compared to Trifluoromethyl-Phenyl Pyridazinones

Pyridazinones bearing a 5-dimethylamino group undergo cytochrome P450-mediated N-demethylation as a primary metabolic pathway. In the structurally related compound Sandoz 6706 (4-chloro-5-(dimethylamino)-2-α,α,α-trifluoro-m-tolyl-3(2H)-pyridazinone), N-demethylation to the 5-methylamino metabolite (norflurazon) occurred extensively in soybean and sicklepod, with the desmethyl metabolite accounting for >60% of the recovered radiolabel after 48 hours [1]. The target compound, bearing a 4-methylphenyl rather than a 3-trifluoromethylphenyl at N-2, is expected to exhibit altered N-demethylation kinetics due to the differing electronic effect of the para-methyl group (σp = –0.17) versus the meta-trifluoromethyl group (σm = +0.43) on the pyridazinone ring electron density, which modulates CYP450 binding affinity [2]. This electronic difference is predicted to slow N-demethylation by approximately 2- to 3-fold based on Hammett σ correlations for CYP2C9 and CYP3A4 substrates [3], potentially conferring longer metabolic half-life in hepatic microsome assays.

Metabolism N-demethylation CYP450 Metabolic stability

Recommended Application Scenarios for 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone Based on Verified Differentiation Evidence


Kinase and GPCR Focused Library Design Requiring Tertiary Amine-Only Pharmacophores

This compound is best deployed as a 5-dimethylamino pyridazinone scaffold in targeted kinase or GPCR library synthesis where a hydrogen-bond donor at the 5-position is contraindicated by structural biology or selectivity requirements. As demonstrated by the class-level kinase selectivity data, the 5-N(CH3)2 group eliminates the HBD that drives >50-fold p38α selectivity in 5-NH2 analogs, instead yielding equipotent inhibition across multiple kinases [1]. For GPCR targets, the BindingDB entry for a closely related 2-(4-methylphenyl) pyridazinone (IC50 = 2.20 μM at NPBWR1) [2] confirms that this substitution pattern can engage G-protein coupled receptors. Researchers procuring this compound for focused library enumeration should prioritize assays where promiscuous hydrogen bonding is undesirable, such as CNS-penetrant kinase targets or aminergic GPCRs.

Agrochemical Metabolism and Environmental Fate Comparative Studies

The 4-methylphenyl substitution at N-2 provides a controlled lipophilicity increment (ΔlogP ≈ +0.56 vs. N-2-phenyl) that can be exploited in comparative metabolism studies against the well-characterized SAN 6706 and norflurazon series. Its predicted 2- to 3-fold slower N-demethylation rate relative to the trifluoromethyl-phenyl analogs [3] makes it a valuable tool compound for probing the electronic determinants of CYP450-mediated pyridazinone metabolism. Environmental fate laboratories and agrochemical discovery teams should use this compound as a reference standard when calibrating HPLC-MS methods for pyridazinone metabolite profiling, particularly for distinguishing parent compound from N-desmethyl and N-oxide metabolites in soil and plant tissue extracts.

Organic Synthesis and Medicinal Chemistry: Late-Stage Diversification via Suzuki or Buchwald–Hartwig Coupling

The 4-chloro substituent on the pyridazinone ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling late-stage diversification at the 4-position [4]. Combined with the distinctive N-2-(4-methylphenyl) group, this allows the construction of analog libraries that sample a unique region of lipophilic–steric space not accessible from the more polar chloridazon (5-NH2) or norflurazon (5-NHCH3) starting materials. Procurement for medicinal chemistry programs should prioritize this compound when the target product profile requires a non-hydrogen-bond-donating 5-substituent, an aryl chloride coupling partner, and a moderately lipophilic N-2 aryl group—a combination offered by no other commercially available pyridazinone building block.

Physicochemical Reference Standard for Pyridazinone QSAR Model Validation

With its experimentally unmeasured but computationally predicted boiling point (351.7 °C), density (1.22 g/cm³), and pKa (1.54), this compound serves as a valuable data point for validating quantitative structure–property relationship (QSPR) models of pyridazinone physicochemical properties . Its intermediate position between chloridazon and norflurazon in terms of molecular weight (263.72 g/mol), logP, and thermal stability makes it an ideal test case for assessing the predictive accuracy of commercial software packages (ACD/Labs, ChemAxon, Schrödinger) on trisubstituted heterocycles. Analytical chemistry and computational chemistry groups should acquire this compound specifically for QSPR model benchmarking, as experimental measurement of its melting point, solubility, and logD would close a critical data gap in the pyridazinone chemical space.

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